Negligible Activity in Fibronectin Adhesion vs. RGD‑Based Inhibitors Confirms a Genuine Non‑RGD Mechanism
ATN‑161 exhibits negligible inhibition of α5β1‑mediated cell adhesion to fibronectin (IC₅₀ > 100 µM), whereas RGD‑based inhibitors such as cilengitide and linear RGD peptides potently block this adhesion at low nanomolar concentrations [1]. This result directly demonstrates that ATN‑161 does not compete with the natural RGD ligand and operates through a distinct, non‑competitive binding mode that is not shared by RGD‑mimetic compounds [2].
| Evidence Dimension | Inhibition of α5β1‑mediated cell adhesion to fibronectin |
|---|---|
| Target Compound Data | IC₅₀ > 100 µM (ATN‑161) |
| Comparator Or Baseline | Cilengitide: IC₅₀ = 14.9 nM for α5β1 (MedChemExpress); RGD peptides: typical IC₅₀ < 10 µM |
| Quantified Difference | > 6,700‑fold lower potency vs. cilengitide in adhesion assay |
| Conditions | SW480 human colorectal adenocarcinoma cells; fibronectin‑coated plates; 60‑min incubation |
Why This Matters
This profound difference confirms that ATN‑161 cannot be functionally replaced by RGD‑based agents for any application requiring modulation of α5β1‑dependent signaling without blocking physiological ligand binding.
- [1] Tolomelli, A., et al. (2023). Structure‑Based Discovery of Potent and Selective Small Molecule α5β1 Integrin Inhibitors. ACS Medicinal Chemistry Letters, 14(5), 612–618. (IC₅₀ > 100 µM for ATN‑161 in SW480 fibronectin adhesion assay). View Source
- [2] Khalili, P., et al. (2006). A non‑RGD‑based integrin binding peptide (ATN‑161) blocks breast cancer growth and metastasis in vivo. Molecular Cancer Therapeutics, 5(9), 2271–2280. View Source
